molecular formula C19H29N3O B11811643 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B11811643
M. Wt: 315.5 g/mol
InChI Key: MOVWGAXHOOSYJW-ZENAZSQFSA-N
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Description

The compound 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one (CAS: 1354029-15-4) is a synthetic small molecule with the molecular formula C₁₉H₂₉N₃O and a molecular weight of 315.46 g/mol . Its structure features a chiral pyrrolidine core substituted at the 3-position with a benzyl(cyclopropyl)amino group and a 3-methylbutan-1-one moiety. The stereochemistry at the pyrrolidine and amino groups is critical for its biological activity, as highlighted in studies on structurally related anticonvulsant agents .

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C19H29N3O/c1-14(2)18(20)19(23)21-11-10-17(13-21)22(16-8-9-16)12-15-6-4-3-5-7-15/h3-7,14,16-18H,8-13,20H2,1-2H3/t17-,18?/m0/s1

InChI Key

MOVWGAXHOOSYJW-ZENAZSQFSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CC[C@@H](C1)N(CC2=CC=CC=C2)C3CC3)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrrolidine ring, followed by the introduction of the benzyl and cyclopropyl groups. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product. Industrial production methods may scale up these reactions, optimizing for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its effects on various biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution at the Amino Group

  • Compound A: (S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one (CAS: 1254927-47-3) Molecular formula: C₁₉H₃₁N₃O Key difference: Replaces the cyclopropyl group with an isopropyl substituent.
  • Compound B: 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one (CAS: 1354027-37-4) Molecular formula: C₂₁H₃₃N₃O Key difference: Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring). Impact: The larger piperidine ring alters conformational flexibility and may affect solubility or metabolic stability .

Core Modifications

  • Compound C: (S)-1-(2-(Substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues Key difference: Incorporates a pyrrolidin-2-one (cyclic ketone) instead of pyrrolidine. Impact: The ketone group introduces polarity, enhancing solubility but possibly reducing membrane permeability. Anticonvulsant activity in these analogues was linked to substituents on the benzyl group, suggesting the cyclopropyl group in the target compound may optimize receptor interactions .

Physicochemical and Pharmacological Data

Parameter Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 315.46 317.48 343.51 ~300–350
Ring Size Pyrrolidine (5) Pyrrolidine (5) Piperidine (6) Pyrrolidin-2-one (5)
Substituent Cyclopropyl Isopropyl Cyclopropyl Varied benzyl groups
Reported Activity N/A N/A N/A Anticonvulsant (EC₅₀: 10–50 μM)

Biological Activity

The compound 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic molecule notable for its potential therapeutic applications, particularly in medicinal chemistry and pharmacology. Its unique structure includes a pyrrolidine ring, an amino group, and a ketone functional group, which may influence its biological activity.

The molecular formula of the compound is characterized by a molecular weight of approximately 301.43 g/mol. The presence of the cyclopropyl and benzyl groups contributes to its unique reactivity and potential interactions with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Neuroactivity : The compound's structure suggests potential interactions with neurotransmitter systems, potentially influencing mood and cognition.
  • Antiviral properties : Similar compounds have shown efficacy against viral infections, suggesting a need for further exploration in this area.
  • Analgesic effects : The structural similarities to known analgesics indicate possible pain-relieving properties.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Initial studies should focus on:

  • Receptor binding assays : To evaluate affinity for various neurotransmitter receptors.
  • Enzyme inhibition assays : Particularly against cholinesterases, as inhibition could indicate potential for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound relates to structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-cyclopropyl-N'-benzoylureaContains cyclopropane and urea moietyAntiviral activityUrea linkage enhances solubility
Pyrrolidine derivativesSimilar ring structureNeuroactive propertiesVarying substituents alter activity
Benzylpiperidine compoundsPiperidine ring with benzyl substitutionAnalgesic effectsDifferent ring size impacts binding affinity

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological properties compared to these similar compounds.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Neuroprotective Effects : A study on pyrrolidine derivatives demonstrated their ability to modulate neurotransmitter levels, suggesting potential applications in treating conditions like depression and anxiety.
  • Antiviral Activity : Research on similar structures has indicated effectiveness against specific viral strains, warranting further investigation into the antiviral potential of this compound.

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